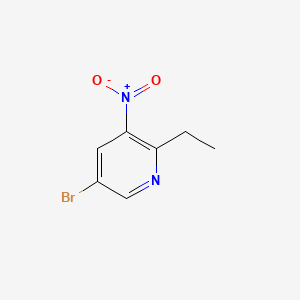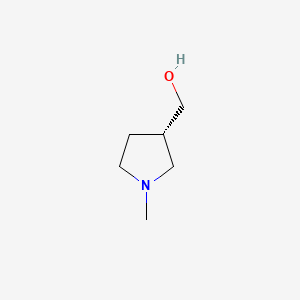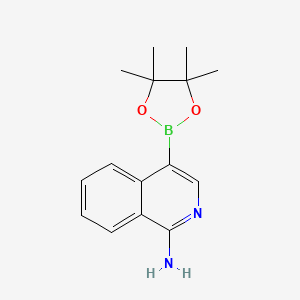
2-(2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known as EMMODPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. EMMODPA is a derivative of acetic acid, and is composed of a five-membered heterocyclic ring with two nitrogen atoms and two oxygen atoms. It is a colorless, odorless, and water-soluble compound.
科学的研究の応用
Eco-friendly Synthesis Methods
One study focused on an eco-friendly synthesis method for dihydropyrimidinones (DHPMs) via the Biginelli reaction, using green solvents and chiral substrates. The research demonstrated an enantiospecific Biginelli reaction leading to the synthesis of ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This study highlights the potential for using such compounds in asymmetric syntheses and the advantages of green chemistry approaches in synthesizing complex molecules (Benincá et al., 2020).
Pyrolysis of Polysaccharides
Another relevant study investigated the pyrolysis of polysaccharides, focusing on the chemical mechanisms involved in the formation of acetic acid and other one-, two-, and three-carbon products. Although not directly related to the compound , this research provides insights into the transformations and potential applications of acetic acid derivatives in understanding the breakdown and conversion processes of organic materials (Ponder & Richards, 2010).
Dihydropyrimidinones as a Promising Nucleus
Antioxidant Capacity Reaction Pathways
Additionally, the ABTS/PP decolorization assay for antioxidant capacity, which involves the use of azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, provides insights into reaction pathways that could be relevant for studying the antioxidant properties of related compounds. This assay elucidates specific reactions, including coupling and oxidative degradation, which might apply to the study of the antioxidant capacity of similar chemical entities (Ilyasov et al., 2020).
特性
IUPAC Name |
2-(2-ethyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-10-5(2)6(4-8(12)13)9(14)11-7/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOQVFJYPJQED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672503 |
Source


|
| Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211364-12-3 |
Source


|
| Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
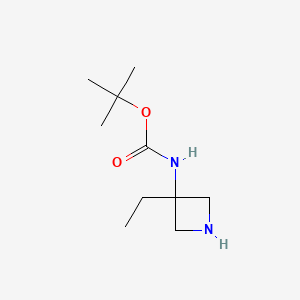

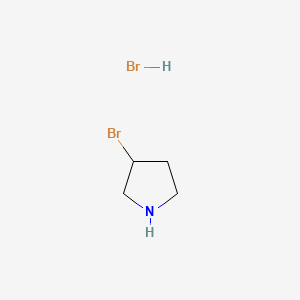



![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)
